molecular formula C31H26BrNP+ B12493709 [(4-Bromobenzyl)(phenyl)amino](triphenyl)phosphonium

[(4-Bromobenzyl)(phenyl)amino](triphenyl)phosphonium

Cat. No.: B12493709
M. Wt: 523.4 g/mol
InChI Key: RTTFYJDGPKHQIM-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(phenyl)aminophosphonium is a chemical compound with the molecular formula C31H26BrNP+ It is a phosphonium salt that contains a bromobenzyl group, a phenyl group, and a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobenzyl)(phenyl)aminophosphonium typically involves the reaction of 4-bromobenzyl bromide with triphenylphosphine in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of (4-Bromobenzyl)(phenyl)aminophosphonium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)(phenyl)aminophosphonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction may produce phosphine derivatives. Substitution reactions can result in various substituted phosphonium salts .

Scientific Research Applications

(4-Bromobenzyl)(phenyl)aminophosphonium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromobenzyl)(phenyl)aminophosphonium involves its interaction with molecular targets through its phosphonium moiety. The compound can form stable complexes with various biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Bromobenzyl)(phenyl)aminophosphonium is unique due to its specific combination of bromobenzyl, phenyl, and triphenylphosphonium groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C31H26BrNP+

Molecular Weight

523.4 g/mol

IUPAC Name

[N-[(4-bromophenyl)methyl]anilino]-triphenylphosphanium

InChI

InChI=1S/C31H26BrNP/c32-27-23-21-26(22-24-27)25-33(28-13-5-1-6-14-28)34(29-15-7-2-8-16-29,30-17-9-3-10-18-30)31-19-11-4-12-20-31/h1-24H,25H2/q+1

InChI Key

RTTFYJDGPKHQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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